molecular formula C21H16OS3 B15168018 3-[2-(4-Methoxyphenyl)ethenyl]-2,5-dithiophen-2-ylthiophene CAS No. 634602-06-5

3-[2-(4-Methoxyphenyl)ethenyl]-2,5-dithiophen-2-ylthiophene

Cat. No.: B15168018
CAS No.: 634602-06-5
M. Wt: 380.6 g/mol
InChI Key: XJIFOFKDHCREDX-UHFFFAOYSA-N
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Description

3-[2-(4-Methoxyphenyl)ethenyl]-2,5-dithiophen-2-ylthiophene is an organic compound that features a complex structure with a combination of methoxyphenyl and dithiophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-Methoxyphenyl)ethenyl]-2,5-dithiophen-2-ylthiophene typically involves a series of organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.

Industrial Production Methods

Industrial production of this compound may involve scaling up the Suzuki-Miyaura coupling reaction. The process would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity. Additionally, purification steps like recrystallization or chromatography might be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-Methoxyphenyl)ethenyl]-2,5-dithiophen-2-ylthiophene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

    Substitution: Bromine (Br₂) in the presence of a catalyst like iron (Fe).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.

Scientific Research Applications

3-[2-(4-Methoxyphenyl)ethenyl]-2,5-dithiophen-2-ylthiophene has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2-(4-Methoxyphenyl)ethenyl]-2,5-dithiophen-2-ylthiophene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(4-Methoxyphenyl)ethenyl]-2,5-dithiophen-2-ylthiophene is unique due to its combination of methoxyphenyl and dithiophenyl groups, which confer distinct electronic and chemical properties. This uniqueness makes it valuable for specific applications in materials science and organic electronics.

Properties

CAS No.

634602-06-5

Molecular Formula

C21H16OS3

Molecular Weight

380.6 g/mol

IUPAC Name

3-[2-(4-methoxyphenyl)ethenyl]-2,5-dithiophen-2-ylthiophene

InChI

InChI=1S/C21H16OS3/c1-22-17-10-7-15(8-11-17)6-9-16-14-20(18-4-2-12-23-18)25-21(16)19-5-3-13-24-19/h2-14H,1H3

InChI Key

XJIFOFKDHCREDX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=C(SC(=C2)C3=CC=CS3)C4=CC=CS4

Origin of Product

United States

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